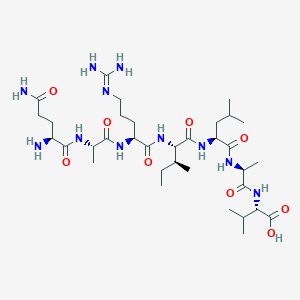
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide compound can be achieved through large-scale SPPS or LPPS. Automated peptide synthesizers are commonly used to enhance efficiency and precision. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and leucine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of arginine can lead to the formation of citrulline .
Aplicaciones Científicas De Investigación
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with antioxidant properties.
L-Valyl-L-alanine: Known for its sorption properties and thermal stability.
L-Tyrosyl-L-glutamine: Used in peptide synthesis and research.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in research and industrial applications .
Propiedades
Número CAS |
501683-74-5 |
|---|---|
Fórmula molecular |
C34H63N11O9 |
Peso molecular |
769.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C34H63N11O9/c1-9-18(6)26(32(52)43-23(15-16(2)3)31(51)41-20(8)28(48)44-25(17(4)5)33(53)54)45-30(50)22(11-10-14-39-34(37)38)42-27(47)19(7)40-29(49)21(35)12-13-24(36)46/h16-23,25-26H,9-15,35H2,1-8H3,(H2,36,46)(H,40,49)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)(H,53,54)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
Clave InChI |
NVUAKFPLFHOCDB-SSHVMUOYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


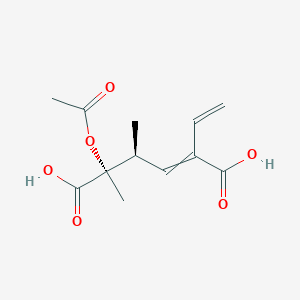
![2-{(2E)-3-[3-(Hydroxymethyl)phenyl]-1-methyltriaz-2-en-1-yl}ethan-1-ol](/img/structure/B14237888.png)
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14237896.png)
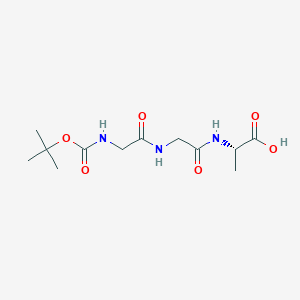
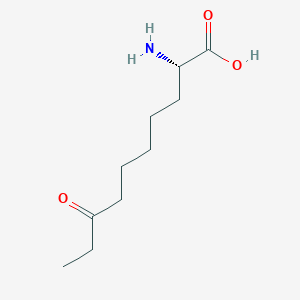
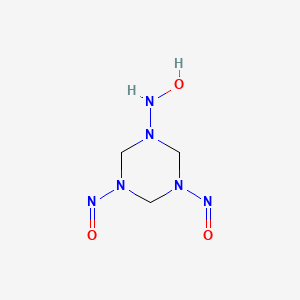
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)
![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

